molecular formula C7H13NO2 B1199564 2-Amino-5-methylhex-5-enoic acid

2-Amino-5-methylhex-5-enoic acid

Cat. No. B1199564
M. Wt: 143.18 g/mol
InChI Key: OYGZAERTQAIZGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-methylhex-5-enoic acid is a natural product found in Streptomyces with data available.

Scientific Research Applications

Biosynthesis Studies

  • 2-Amino-5-methylhex-5-enoic acid has been a subject of interest in biosynthesis research. Fowden et al. (1971) studied the biosynthesis of a closely related compound, 2-amino-4-methylhex-4-enoic acid, in Aesculus californica, revealing its formation from isoleucine using carbon-labeled precursors and discussing potential biosynthetic mechanisms Fowden & Mazelis, 1971.

Synthetic Methods Development

  • Jessen, Selvig, and Valsborg (2001) developed a novel method for preparing N-protected 2-amino-5-methylhex-5-enoic acid analogues, including 14 C-labelled compounds. This synthesis is significant for creating derivatives of this amino acid for further research applications Jessen, Selvig, & Valsborg, 2001.

Characterization in Plants

  • Fowden (1968) identified 2-amino-5-methylhex-5-enoic acid among several newly characterized amino acids from Aesculus californica. This work is crucial for understanding the amino acid profiles of different plant species and their biochemical significance Fowden, 1968.

Enzymatic Studies and Inhibition

  • Lippert et al. (1977) studied the inhibition mechanism of 4-amino-hex-5-enoic acid on mammalian brain 4-aminobutyrate aminotransferase. This inhibitor, a structural analog of 2-amino-5-methylhex-5-enoic acid, demonstrates selective inhibition of certain brain enzymes, illuminating the potential for targeted enzyme inhibition in neurological research Lippert, Metcalf, Jung, & Casara, 1977.

Skeletal Rearrangements and Synthesis

  • Ansell, Emmett, and Grimwood (1969) investigated skeletal rearrangements in the lactonisation and intramolecular acylation of branched-chain alkenoic acids, including 5-methylhex-4-enoic acid. This research offers insights into the structural and chemical properties of these acids, which are relevant to the study of 2-amino-5-methylhex-5-enoic acid Ansell, Emmett, & Grimwood, 1969.

properties

IUPAC Name

2-amino-5-methylhex-5-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-5(2)3-4-6(8)7(9)10/h6H,1,3-4,8H2,2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYGZAERTQAIZGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-methylhex-5-enoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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